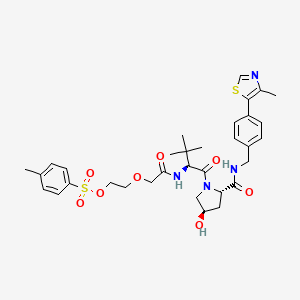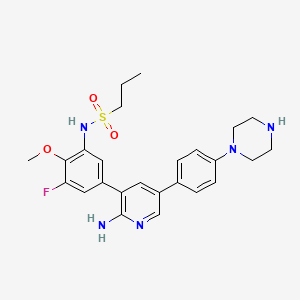
Crocin, for microscopy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crocin is a glycosylated apocarotenoid pigment predominantly found in saffron, derived from the red stigma of the Crocus sativus plant. It is known for its vibrant color and bioactive properties, making it a valuable compound in various fields, including microscopy .
準備方法
Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants. recent advancements have led to the development of microbial synthesis methods. By engineering the metabolic pathways of zeaxanthin, crocetin, and crocin in Escherichia coli strains, researchers have successfully established a microbial pathway for synthesizing crocin and its derivatives . This method employs glycerol as the primary carbon source and involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .
Industrial Production Methods: Industrial production of crocin typically involves the extraction from saffron, which requires a significant number of flowers and is influenced by environmental factors. The microbial synthesis method offers a more sustainable and efficient alternative, with substantial yields achieved through genetic modifications and enzyme overexpression .
化学反応の分析
Types of Reactions: Crocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving crocin include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.
Major Products Formed: The major products formed from the reactions involving crocin include its derivatives, such as crocetin and glycosylated forms of crocetin. These derivatives have distinct properties and applications in various fields .
科学的研究の応用
Crocin has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a reference standard for detecting its presence in extracts using high-performance liquid chromatography . In biology and medicine, crocin is investigated for its antioxidant, anti-inflammatory, anticancer, and antidepressant qualities . It has shown protective effects against doxorubicin-induced nephrotoxicity in rats and has been tested for its antitumor effects and role in promoting autophagy and apoptosis in cervical cancer . Additionally, crocin is incorporated into functional foods to enhance their stability and nutritional value .
作用機序
The mechanism of action of crocin is complex and involves multiple pathways. It includes the inhibition of DNA and RNA synthesis, suppression of cell invasion and metastasis, targeting of cellular topoisomerase and microtubules, induction of apoptosis, suppression of telomerase activity, reduction of oxidative stress, and epigenetic effects . Crocin also modulates the VEGF/VEGFR2 signaling pathway, inhibiting angiogenesis and endothelial cell migration .
類似化合物との比較
Crocin is often compared with its aglycone, crocetin, another carotenoid isolated from saffron. Both compounds have similar bioactive properties, but crocetin has shown a higher ability to bind with VEGFR2 and is more effective in inhibiting angiogenesis . Other similar compounds include various glycosylated derivatives of crocetin, which differ in their glycosylation patterns and bioactive properties .
Conclusion
Crocin is a versatile compound with significant potential in various scientific research applications. Its unique bioactive properties, coupled with advancements in microbial synthesis methods, make it a valuable compound for further exploration and utilization in chemistry, biology, medicine, and industry.
特性
分子式 |
C46H68O23 |
|---|---|
分子量 |
989.0 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethyl-16-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]heptadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C46H68O23/c1-21(12-8-14-23(3)25(5)18-62-43-40(59)36(55)32(51)28(67-43)19-63-44-38(57)34(53)30(49)26(16-47)65-44)10-6-7-11-22(2)13-9-15-24(4)42(61)69-46-41(60)37(56)33(52)29(68-46)20-64-45-39(58)35(54)31(50)27(17-48)66-45/h6-15,26-41,43-60H,5,16-20H2,1-4H3/b7-6+,12-8+,13-9+,21-10-,22-11+,23-14-,24-15+/t26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,43-,44-,45-,46+/m1/s1 |
InChIキー |
LUVDBMJRTUBHNX-RSXXRLSLSA-N |
異性体SMILES |
C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(/C)\C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
正規SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=C)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
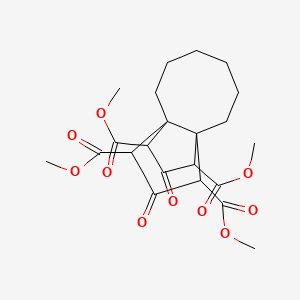
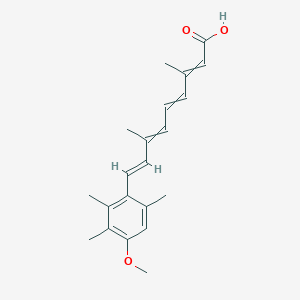

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
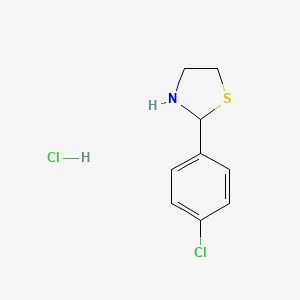

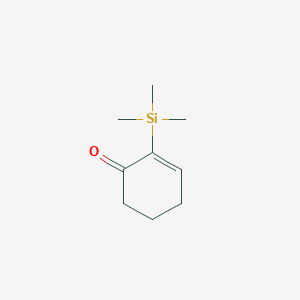
![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
